Trimethylsulfonium, systematically known as trimethylsulfanium, is an organic cation with the chemical formula . This compound belongs to a class of compounds known as sulfonium salts, which are characterized by a sulfur atom bonded to three alkyl groups and carrying a positive charge. The molecular geometry of trimethylsulfonium is trigonal pyramidal, with bond angles of approximately 102° around the sulfur atom. The compound is typically encountered in the form of various salts, such as trimethylsulfonium chloride and trimethylsulfonium iodide, which are colorless and hygroscopic solids .
Additionally, trimethylsulfonium can undergo solvolysis in different solvents, where the stability and reactivity of the cation are influenced by the solvent environment. For example, reactions involving trimethylsulfonium chloride in ethanol have shown varying rates depending on the solvent's permittivity .
While specific biological activities of trimethylsulfonium itself are not extensively documented, its derivatives have been studied for various applications. For instance, certain trimethylsulfonium salts are known to act as herbicides when formulated as glyphosate salts. These compounds exhibit biological activity by inhibiting specific pathways in plants . The potential for other biological interactions remains an area for further research.
Trimethylsulfonium can be synthesized through several methods:
Trimethylsulfonium salts have several applications in organic synthesis:
Studies on trimethylsulfonium interactions primarily focus on its reactivity and stability in different solvent systems. For example, investigations into its solvolysis reveal that solvent polarity significantly affects reaction rates and mechanisms. The formation of ion pairs and their stability under varying conditions has also been examined to understand better how trimethylsulfonium behaves in complex mixtures .
Trimethylsulfonium is related to several other sulfonium compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Properties/Uses |
|---|---|---|
| Trimethylsulfonium chloride | Colorless crystals; used in organic synthesis | |
| Trimethylsulfonium bromide | Colorless crystals; decomposes at 172 °C | |
| Trimethylsulfonium iodide | Colorless crystals; used similarly to bromide | |
| Trimethylsulfoxonium | Contains an oxygen atom; used in different synthetic routes | |
| Dimethyl sulfoxonium | Similar structure; used in various chemical transformations |
Trimethylsulfonium stands out due to its ability to form stable ylides that participate effectively in epoxidation reactions, making it particularly valuable in synthetic organic chemistry compared to other sulfonium compounds that may not exhibit this property .
Trimethylsulfonium derivatives emerged in the late 19th century alongside broader investigations into sulfonium chemistry. The first synthesis of a trimethylsulfonium salt, trimethylsulfonium iodide, was reported in 1890 through the reaction of dimethyl sulfide with methyl iodide. By the mid-20th century, systematic studies by E.J. Corey and Michael Chaykovsky expanded its utility, particularly in the development of sulfur ylides for epoxidation and cyclopropanation reactions. Early crystallographic analyses in the 1960s revealed its trigonal pyramidal geometry, with C–S bond lengths of 177 pm and bond angles near 102°, laying the groundwork for understanding its stereoelectronic properties.
The compound is formally named trimethylsulfanium under IUPAC guidelines, reflecting its classification as an onium cation (sulfonium subclass). Alternative naming conventions include:
Its classification hinges on the sulfonium core ($$S^+$$), which differentiates it from sulfoxides ($$S=O$$) and sulfones ($$SO2$$). Salts are named by appending the anion (e.g., trimethylsulfonium chloride for $$[(CH3)_3S]^+Cl^-$$).
Trimethylsulfonium’s significance arises from:
Recent advancements have diversified trimethylsulfonium’s applications:
Trimethylsulfonium, systematically named trimethylsulfanium, is an organic cation with the chemical formula (CH₃)₃S⁺, also written as C₃H₉S⁺ [2]. The molecular weight of the trimethylsulfonium cation is 77.17 g/mol, as determined by computational methods using PubChem release data [1] [3]. This sulfonium compound is characterized by a sulfur atom covalently bonded to three methyl groups, creating a positively charged quaternary sulfur center [4].
The Chemical Abstracts Service registry number for trimethylsulfonium is 676-84-6, and it is known by several synonyms including trimethylsulfanium, trimethyl sulfonium, and in various salt forms such as trimethylsulfonium chloride [4]. The compound represents a fundamental example of a sulfonium ion, where the sulfur atom bears a formal positive charge due to the formation of three covalent bonds with methyl groups [1].
X-ray crystallography reveals that the trimethylsulfonium ion adopts a trigonal pyramidal molecular geometry at the sulfur atom [2] [9]. This three-dimensional arrangement places the sulfur atom at the apex of a pyramid, with the three methyl groups positioned at the corners of a triangular base [9]. The trigonal pyramidal geometry is characteristic of molecules with three bond pairs and one lone pair of electrons, following the Valence Shell Electron Pair Repulsion theory [14].
The molecular geometry of trimethylsulfonium differs from trigonal planar arrangements due to the presence of electron lone pairs on the sulfur atom, which repel the bonding electron pairs and create the pyramidal distortion [14]. This geometry is consistent with the C₃ᵥ point group symmetry, where the three methyl groups are equivalent and the molecule possesses a three-fold rotation axis through the sulfur atom [11].
Detailed crystallographic analysis demonstrates that the trimethylsulfonium ion exhibits Carbon-Sulfur-Carbon bond angles near 102° [2] [9]. These bond angles are significantly smaller than the ideal tetrahedral angle of 109.5°, reflecting the influence of lone pair electrons on the molecular geometry [9]. The deviation from tetrahedral geometry is attributed to the greater repulsive effect of lone pairs compared to bonding pairs, which compresses the bond angles between the methyl groups [14].
The Carbon-Sulfur bond distances in trimethylsulfonium are measured at 177 picometers [2] [9]. These bond lengths are consistent with typical sulfur-carbon single bonds in organosulfur compounds. Computational studies using density functional theory methods have provided additional confirmation of these geometric parameters, with calculated bond lengths showing good agreement with experimental crystallographic data [13].
| Geometric Parameter | Value | Method |
|---|---|---|
| C-S-C Bond Angle | 102° | X-ray crystallography [2] [9] |
| C-S Bond Distance | 177 pm | X-ray crystallography [2] [9] |
| Molecular Geometry | Trigonal Pyramidal | Structural analysis [2] [9] |
| Point Group | C₃ᵥ | Symmetry analysis [11] |
Trimethylsulfonium salts typically appear as colorless to white crystalline solids under standard conditions [2] [4]. The trimethylsulfonium methylsulfate salt specifically exhibits a white crystalline powder appearance [19]. Unless the counteranion is colored, all trimethylsulfonium salts maintain a colorless or white appearance [2]. The physical form of these compounds is generally described as crystalline, reflecting their ionic nature and ordered solid-state structure [19].
The melting points of trimethylsulfonium salts vary depending on the counteranion present. Trimethylsulfonium chloride decomposes at approximately 100°C, while trimethylsulfonium bromide decomposes at 172°C [2]. The trimethylsulfonium iodide exhibits a higher decomposition temperature of 203-207°C, and trimethylsulfonium tetrafluoroborate has a melting point of 205-210°C [2]. These thermal properties reflect the influence of the counteranion on the overall stability and lattice energy of the crystalline salts [2].
Trimethylsulfonium compounds demonstrate high solubility in polar solvents, primarily due to the presence of the positively charged sulfonium ion [16]. The quaternary ammonium-like character of the sulfonium cation makes it particularly soluble in water and other polar solvents [16]. Trimethylsulfonium tetrafluoroborate is noted to be soluble in water, exemplifying the general water solubility of these ionic compounds [17].
The solubility characteristics extend to alcoholic solvents, with trimethylsulfonium iodide being soluble in water, alcohol, tetrahydrofuran, and dimethyl sulfoxide [20]. The hydrophilic nature of the trimethyl groups contributes to favorable interactions with water molecules, enhancing the dissolution properties [16]. In contrast, the solubility in non-polar solvents is very low, highlighting the importance of molecular polarity in determining solubility behavior [16].
Conductance studies of trimethylsulfonium halides in various alcoholic solvents show that equivalent conductance at infinite dilution decreases with decreasing dielectric constant of the medium [24]. The ionic mobility follows the order: methanol > ethanol > n-propanol > iso-propanol > n-butanol, correlating with the dielectric properties of these solvents [24].
The spectroscopic properties of trimethylsulfonium salts are characterized by their conformance to expected Nuclear Magnetic Resonance patterns [19]. The presence of three equivalent methyl groups attached to the sulfur center results in characteristic spectral features that can be used for identification and purity assessment [19]. Mass spectrometric analysis of trimethylsulfonium compounds has been employed in biomedical applications, with liquid chromatography-electrospray ionization-triple quadrupole mass spectrometry providing sensitive detection methods [29].
Trimethylsulfonium salts exhibit moderate thermal stability, with decomposition temperatures varying according to the counteranion present [2]. The thermal stability is influenced by the strength of the ionic interactions between the sulfonium cation and the accompanying anion [2]. Trimethylsulfonium chloride demonstrates relatively low thermal stability, decomposing at 100°C, while other salts such as the bromide and iodide variants show higher decomposition temperatures [2].
The reactivity of trimethylsulfonium compounds is characterized by their tendency to undergo nucleophilic substitution reactions. Computational studies have examined the intramolecular conversion of trimethylsulfonium chloride to dimethyl sulfide and methyl chloride, demonstrating that the reaction proceeds via a standard SN2 mechanism with backside attack in various solvents [26]. The reaction pathway involves the formation of different ion pairs depending on the solvent permittivity, with ion pairs forming only in solvents with permittivity lower than 28 [26].
The hygroscopic nature of trimethylsulfonium salts affects their stability under ambient conditions [4]. These compounds readily absorb moisture from the atmosphere, which can influence their handling and storage requirements [4]. The recommended storage conditions typically involve cool, dry environments with protection from oxidizing agents [17].
The behavior of trimethylsulfonium compounds in different solvent systems is strongly influenced by the dielectric properties of the medium [24]. In alcoholic solvents, the association constant of trimethylsulfonium halides increases with decreasing dielectric constant, following the order: n-butanol > iso-propanol > n-propanol > ethanol > methanol [24]. This trend reflects the enhanced ion pairing in solvents with lower dielectric constants [24].
Solvent effects on the chemical reactivity of trimethylsulfonium compounds have been extensively studied through computational methods [26]. The formation of ion pairs occurs preferentially in solvents with lower permittivity, and these ion pairs can adopt different configurations including tripod, seesaw, and linear arrangements [26]. The kinetic solvent effect can distinguish between reactions starting from free ions versus those starting from ion pairs, providing insights into the mechanistic pathways [26].
The stability of trimethylsulfonium compounds in aqueous solutions is generally good, with the ionic nature of these salts promoting dissolution and stability in polar media [16]. However, the specific behavior can be influenced by pH conditions and the presence of other ions in solution [16]. The electrospray ionization behavior of trimethylsulfonium compounds in mass spectrometry applications demonstrates their stability under analytical conditions [29].
| Solvent System | Conductance Order | Association Constant Order |
|---|---|---|
| Alcoholic Solvents | MeOH > EtOH > n-PrOH > i-PrOH > n-BuOH [24] | n-BuOH > i-PrOH > n-PrOH > EtOH > MeOH [24] |
| Aqueous Systems | High solubility and stability [16] | Enhanced ionic interactions [16] |
| Non-polar Solvents | Very low solubility [16] | Limited dissolution [16] |
Trimethylsulfonium chloride [(CH₃)₃S]⁺Cl⁻ stands as one of the most synthetically accessible members of the trimethylsulfonium family [1] . This compound exhibits a molecular weight of 112.62 g/mol and demonstrates remarkable hygroscopic properties, readily absorbing moisture from the atmosphere [1] . The colorless crystalline solid decomposes at approximately 100°C, making it the least thermally stable among the common trimethylsulfonium salts [1].
The synthesis of trimethylsulfonium chloride can be accomplished through multiple pathways. The most straightforward method involves the direct reaction of dimethyl sulfide with methyl chloride under mild conditions, requiring no specialized catalysts . An alternative synthetic route utilizes methyl chloroformate and dimethyl sulfide, providing yields of 80-90% under controlled conditions [4] [5]. This alternative method offers advantages in terms of reaction control and product purity.
The compound demonstrates exceptional solubility in ethanol and exhibits high reactivity with basic reagents [1] . Its hygroscopic nature necessitates storage under dry, inert conditions to prevent moisture uptake, which can lead to decomposition and reduced synthetic utility [1] . Despite these handling challenges, trimethylsulfonium chloride serves as an effective methylating agent and finds particular application in epoxidation reactions through ylide formation [6].
Trimethylsulfonium bromide [(CH₃)₃S]⁺Br⁻ represents a more thermally stable alternative to the chloride salt, with decomposition occurring at 172°C [1] [2]. The compound exhibits a molecular weight of 157.07 g/mol and forms colorless crystals that demonstrate improved stability compared to its chloride counterpart [1] .
The primary synthetic approach involves the reaction of dimethyl sulfide with methyl bromide, typically conducted at elevated temperatures [4]. An innovative alternative method utilizes benzyl bromide and dimethyl sulfoxide (DMSO) heated at 80°C for 24 hours, yielding the desired product after precipitation and purification [4]. This method offers practical advantages for laboratory-scale synthesis, achieving yields of 65-80% with proper optimization [4].
Trimethylsulfonium bromide exhibits interesting solubility characteristics, reacting in neutral aqueous solutions while maintaining stability under anhydrous conditions [1]. The compound serves as a versatile methylating agent and demonstrates particular efficacy in organic transformations requiring controlled reactivity . Recent research has highlighted its potential biological activity, particularly as a biomarker for hydrogen sulfide metabolism, expanding its relevance beyond purely synthetic applications .
Trimethylsulfonium iodide [(CH₃)₃S]⁺I⁻ exhibits the highest thermal stability among the halide derivatives, with decomposition occurring at 203-207°C [1] [2]. This compound, with a molecular weight of 204.0 g/mol, crystallizes in a monoclinic crystal system with well-defined structural parameters [1].
The crystal structure analysis reveals unit cell parameters of a = 5.94 μm, b = 8.00 μm, c = 8.92 μm, with β = 126°32′, accommodating two formula units per unit cell and achieving a density of 1.958 g/cm³ [1]. These structural characteristics contribute to the compound's enhanced thermal stability and distinct physical properties.
Synthesis of trimethylsulfonium iodide follows the standard sulfonium salt formation pathway, involving the reaction of dimethyl sulfide with iodomethane at room temperature for approximately 12 hours [8] [9]. The reaction proceeds with yields typically ranging from 70-85%, and the resulting product can be purified through recrystallization from absolute ethanol [8].
The compound demonstrates excellent solubility in water, alcohol, tetrahydrofuran, and dimethyl sulfoxide, making it highly versatile for various synthetic applications [10] [9]. However, it exhibits light sensitivity, requiring storage under protected conditions to maintain stability [10]. Trimethylsulfonium iodide serves as an exceptional methylating agent, facilitating the introduction of methyl groups into organic compounds and proving particularly valuable in pharmaceutical synthesis and molecular biology applications [9].
Trimethylsulfonium tetrafluoroborate [(CH₃)₃S]⁺[BF₄]⁻ represents a specialized member of the trimethylsulfonium family with unique properties derived from its non-coordinating tetrafluoroborate anion [11] [12]. The compound exhibits a molecular weight of 163.97 g/mol and demonstrates exceptional thermal stability with a melting point range of 205-210°C [1] [11].
The tetrafluoroborate salt maintains good solubility in water while exhibiting enhanced stability under ambient conditions [11] [12]. Storage recommendations specify maintenance at 2-8°C to ensure optimal stability and performance [11]. The compound appears as a solid white crystalline material with well-defined physical characteristics [11].
This salt finds particular application as a methylene transfer agent and serves as a pharmaceutical intermediate in specialized synthetic transformations [13]. The tetrafluoroborate anion provides enhanced stability and reduced nucleophilicity compared to halide counterparts, making it valuable for reactions requiring minimal anion interference [12]. Its specialized applications include use in ionic liquid formulations and as a catalyst for oxidation reactions of hydrocarbons [14].
Trimethylsulfonium methylsulfate [(CH₃)₃S]⁺CH₃OSO₃⁻ exhibits distinctive properties within the trimethylsulfonium family, demonstrating a relatively low melting point of 92-94°C [1] [15]. The compound crystallizes in an orthorhombic system with unit cell parameters of a = 12.6157 μm, b = 8.2419 μm, c = 7.540 μm, yielding a cell volume of 784.0 Ų with two formula units per unit cell [1].
The synthesis of trimethylsulfonium methylsulfate involves direct methylation processes applied to dimethyl sulfide derivatives, achieving typical yields of 75-90% under standard methylation conditions [16]. The compound appears as a white crystalline powder with good solubility in water, facilitating its handling and application in aqueous systems [15] [16].
The methylsulfate anion provides unique reactivity characteristics, offering controlled release of both the trimethylsulfonium cation and the methylsulfate moiety in appropriate reaction conditions. This dual functionality makes the compound particularly valuable as a general reagent in organic synthesis, providing both methylating capability and controlled anionic reactivity [15] [17].
The systematic comparison of trimethylsulfonium salts reveals significant structure-property relationships that influence their synthetic utility and handling requirements. Thermal stability follows the trend: tetrafluoroborate (205-210°C) > iodide (203-207°C) > bromide (172°C) > chloride (100°C) > methylsulfate (92-94°C) [1]. This progression correlates with anion size and coordination strength, with larger, less coordinating anions generally providing enhanced thermal stability.
Hygroscopicity represents a critical handling consideration, with the chloride salt exhibiting extreme moisture sensitivity while the tetrafluoroborate and iodide derivatives demonstrate significantly reduced hygroscopic behavior [1] [11]. This property directly impacts storage requirements and synthetic applications, particularly in moisture-sensitive transformations.
Solubility characteristics vary considerably across the series. The iodide derivative demonstrates the broadest solvent compatibility, showing good solubility in water, alcohols, tetrahydrofuran, and dimethyl sulfoxide [10]. The tetrafluoroborate and methylsulfate salts exhibit good water solubility with enhanced stability, while the bromide salt shows reactive behavior in aqueous solutions [1] [15].
Synthetic utility demonstrates salt-specific advantages. The chloride salt excels in epoxidation reactions despite handling challenges [6]. The bromide derivative serves as a versatile general reagent with good stability-reactivity balance . The iodide salt provides exceptional methylating capability with broad solvent compatibility [9]. The tetrafluoroborate salt offers specialized applications requiring minimal anion interference [12]. The methylsulfate derivative provides balanced properties suitable for general synthetic applications [15].
Cost considerations influence practical applications, with the chloride and bromide salts typically representing the most economical options, while the iodide and tetrafluoroborate derivatives command higher prices due to their specialized properties and enhanced performance characteristics [1] [11].
Trimethylsulfoxonium represents the oxygen-containing analog of trimethylsulfonium, characterized by the cation [(CH₃)₃SO]⁺ where an additional oxygen atom bonds to the sulfur center [1] [2]. This structural modification fundamentally alters the electronic and geometric properties of the compound, resulting in a tetravalent, tetracoordinated sulfur center with tetrahedral geometry [18] [19].
The structural differences between trimethylsulfonium and trimethylsulfoxonium are profound. While trimethylsulfonium salts exhibit trigonal pyramidal geometry with a stereochemically active lone pair on sulfur, trimethylsulfoxonium compounds adopt tetrahedral geometry with no available lone pair [19]. The sulfur-oxygen bond length in sulfoxonium compounds measures approximately 1.436 Å, while sulfur-carbon bonds average 1.742 Å, slightly shorter than those in sulfonium analogs [19].
Synthesis pathways for trimethylsulfoxonium compounds typically involve the reaction of dimethyl sulfoxide with appropriate alkyl halides. For trimethylsulfoxonium iodide, the reaction proceeds: (CH₃)₂SO + CH₃I → [(CH₃)₃SO]⁺I⁻ [18]. Alternative synthetic approaches utilize oxidation of corresponding sulfonium salts with ruthenium tetroxide, providing access to the sulfoxonium derivatives [20] [21].
Chemical properties of trimethylsulfoxonium compounds demonstrate enhanced stability compared to their sulfonium counterparts. The tetrahedral coordination and S=O double bond character contribute to increased thermal stability and reduced reactivity toward nucleophilic attack at the sulfur center [19]. However, these compounds readily undergo deprotonation at the α-carbon positions to form sulfur ylides, particularly the dimethyloxosulfonium methylide [18] [23].
Applications of trimethylsulfoxonium compounds center primarily on their role as methylating agents and ylide precursors. Treatment with sodium hydride generates dimethyloxosulfonium methylide, which serves as a versatile methylene-transfer reagent in synthetic chemistry [24] [23]. This ylide readily reacts with carbonyl compounds to produce epoxides and with α,β-unsaturated esters to form cyclopropyl esters [24] [23].
The Corey-Chaykovsky reaction represents the most significant application of trimethylsulfoxonium compounds, enabling the conversion of ketones and aldehydes to epoxides under mild conditions [18] [6]. This transformation has found extensive application in pharmaceutical synthesis, notably in the preparation of antifungal agents such as fluconazole [25].
Recent developments highlight the potential of trimethylsulfoxonium compounds as green methylating agents, offering environmentally benign alternatives to traditional methylating reagents [26] [27]. Their application in site-selective methylation of carbohydrates demonstrates the evolving scope of these compounds in sustainable organic synthesis [26] [27].